Introduction: The Strategic Importance of 4-Chloroindolin-2-one
Introduction: The Strategic Importance of 4-Chloroindolin-2-one
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloroindolin-2-one
4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of the indolin-2-one scaffold. While modest in structure, it represents a strategically vital building block in modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in the chemical versatility endowed by its constituent functional groups: a reactive lactam, an activatable methylene group at the C3 position, and, most critically, a chloro-substituent on the aromatic ring. This chlorine atom serves as a versatile handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Consequently, 4-chloroindolin-2-one has emerged as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology applications.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its fundamental properties and spectroscopic signature. These data are essential for reaction monitoring, quality control, and structural verification.
Physicochemical Data
The key physical and chemical properties of 4-Chloroindolin-2-one are summarized below. This data, compiled from authoritative chemical databases, provides a baseline for its handling and use in experimental settings.[2][3]
| Property | Value | Source |
| IUPAC Name | 4-chloro-1,3-dihydroindol-2-one | [2] |
| CAS Number | 20870-77-3 | [2][4] |
| Molecular Formula | C₈H₆ClNO | [2][4] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Melting Point | 206-208 °C | [1][3] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [1][3] |
| Appearance | Yellow to off-white powder/solid | [3] |
| pKa | 13.27 ± 0.20 (Predicted) | [3] |
| SMILES | C1C2=C(C=CC=C2Cl)NC1=O | [2] |
| InChIKey | XNSPDJAXCBZCRV-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
While comprehensive spectral data requires experimental acquisition, the expected signatures can be predicted based on the molecule's structure. These predictions are invaluable for confirming the identity and purity of the compound during synthesis and analysis.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:
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A singlet or broad singlet for the N-H proton of the lactam, typically downfield.
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A singlet for the two protons of the CH₂ group at the C3 position.
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Three signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the chlorinated benzene ring. The substitution pattern will lead to specific splitting patterns (doublets and triplets) that are characteristic of the structure.
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight distinct signals:
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A signal for the carbonyl carbon (C=O) of the lactam, typically in the 170-180 ppm range.
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Six signals in the aromatic region, with the carbon attached to the chlorine atom (C4) showing a characteristic shift.
-
A signal for the aliphatic methylene carbon (C3).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for characteristic absorption bands:
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N-H stretching of the amide group (around 3200 cm⁻¹).
-
C=O stretching of the lactam carbonyl group (a strong band around 1700-1720 cm⁻¹).
-
C-Cl stretching in the fingerprint region.
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C-H stretching and bending for aromatic and aliphatic groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 167. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) would be definitive confirmation of the compound's identity.
Synthesis and Manufacturing
The synthesis of 4-chloroindolin-2-one is a critical process, and several routes have been established. A common and effective laboratory-scale method involves the reductive cyclization of a precursor, 4-chloroindoline-2,3-dione (4-chloroisatin).
Experimental Protocol: Reductive Cyclization of 4-Chloroisatin
This protocol describes a robust method for preparing 4-chloroindolin-2-one. The causality behind this choice of reagents is the in situ generation of a low-valent titanium reagent, which is highly effective for the reduction of the C3-ketone of the isatin precursor without over-reducing the lactam carbonyl.
Reagents and Equipment:
-
4-chloroindoline-2,3-dione (1 equivalent)
-
Zinc powder (Zn) (6 equivalents)
-
Titanium tetrachloride (TiCl₄) (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
3% Hydrochloric acid (HCl)
-
Chloroform (or Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Step-by-Step Procedure: [3]
-
Inert Atmosphere: Set up the reaction apparatus under a dry nitrogen or argon atmosphere. This is crucial as low-valent titanium reagents are sensitive to air and moisture.
-
Reagent Suspension: To a stirring suspension of zinc powder (6 eq.) in anhydrous THF, slowly add titanium tetrachloride (3 eq.) at room temperature. The addition is exothermic and should be performed cautiously.
-
Formation of Reducing Agent: After the addition is complete, heat the mixture to reflux for 2 hours. During this time, the color will change, typically to black or dark brown, indicating the formation of the active low-valent titanium reducing agent.
-
Substrate Addition: Cool the suspension to room temperature. Add a solution of 4-chloroindoline-2,3-dione (1 eq.) dissolved in anhydrous THF dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 3% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform or dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water (3 x volume) and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford pure 4-chloroindolin-2-one.
Synthesis Workflow Diagram
Caption: Reductive cyclization of 4-chloroisatin.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-chloroindolin-2-one stems from its multiple reactive sites, which can be addressed with high selectivity to generate diverse libraries of compounds.
Key Reactive Sites
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Amide (N1): The nitrogen atom is a nucleophile and can undergo reactions like alkylation, arylation, and acylation. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates the corresponding anion, which readily reacts with electrophiles.
-
Methylene (C3): The protons on the C3 carbon are acidic and can be removed by a strong base. The resulting enolate can participate in aldol-type condensation reactions with aldehydes and ketones, typically yielding 3-substituted-ylidene-indolin-2-one derivatives. This is a cornerstone reaction for many kinase inhibitor syntheses.
-
Aromatic Ring (C4-Cl): The chloro-substituent is the molecule's most valuable feature for diversification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, alkynyl, and amino groups at this position, which is critical for modulating pharmacological activity and physicochemical properties.
Reactivity Map
Caption: Key reactive sites on 4-Chloroindolin-2-one.
Applications in Drug Discovery and Medicinal Chemistry
The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-chloro derivative serves as an ideal starting point for exploring this chemical space.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a 3-substituted-ylidene-indolin-2-one core. The synthesis often involves a Knoevenagel condensation between an indolin-2-one and an aromatic aldehyde. Starting with 4-chloroindolin-2-one allows for late-stage diversification via cross-coupling at the C4 position to optimize potency, selectivity, and pharmacokinetic profiles.[1]
-
Bromodomain (BRD4) Inhibitors: The indole-2-one scaffold has been successfully utilized to develop selective inhibitors of the BD1 bromodomain of BRD4, which is a therapeutic target in oncology.[5] The ability to functionalize the benzene ring, as enabled by the chloro-substituent, is key to achieving selectivity and potency.
-
Anti-inflammatory Agents: Derivatives of indole-2-one have demonstrated significant anti-inflammatory activity by inhibiting the production of mediators like TNF-α and IL-6 in macrophages.[6] The diverse libraries needed to establish structure-activity relationships (SAR) can be efficiently generated from precursors like 4-chloroindolin-2-one.
Safety and Handling
As with any laboratory chemical, proper handling of 4-chloroindolin-2-one is essential for safety. The following information is derived from its GHS classification.
-
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: [3][7][8]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Conclusion
4-Chloroindolin-2-one is a high-value synthetic intermediate whose properties are ideally suited for the demands of modern drug discovery. Its straightforward synthesis and, more importantly, its strategically placed chloro-substituent provide a robust platform for generating molecular diversity through reliable and scalable chemical transformations. For research scientists and drug development professionals, a thorough understanding of its reactivity and handling is a key enabler for the efficient discovery and optimization of novel therapeutics targeting a wide range of diseases.
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